8-(dodecylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(dodecylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a dodecylsulfanyl group, a methyl group, and a methylbenzyl group attached to a purine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(dodecylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Dodecylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with dodecylthiol under basic conditions.
Attachment of the Methyl and Methylbenzyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-(dodecylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfanyl position.
Scientific Research Applications
8-(dodecylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-(dodecylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
8-(dodecylsulfanyl)-3-methyl-7-benzyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the methyl group on the benzyl ring.
8-(dodecylsulfanyl)-3,7-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has an additional methyl group on the purine core.
Uniqueness
The uniqueness of 8-(dodecylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-dodecylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2S/c1-4-5-6-7-8-9-10-11-12-13-17-33-26-27-23-22(24(31)28-25(32)29(23)3)30(26)19-21-16-14-15-20(2)18-21/h14-16,18H,4-13,17,19H2,1-3H3,(H,28,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRUYOUESBGGCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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